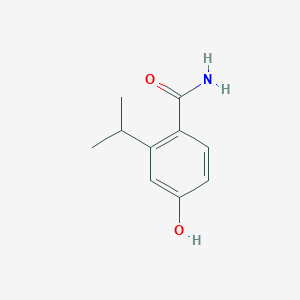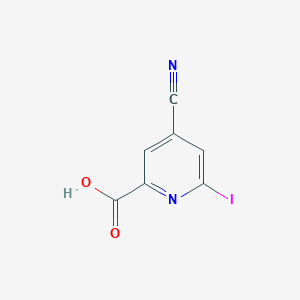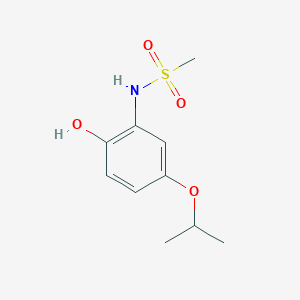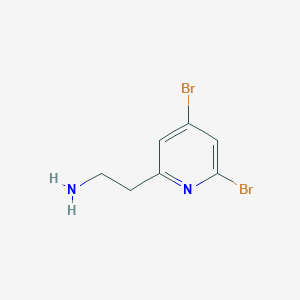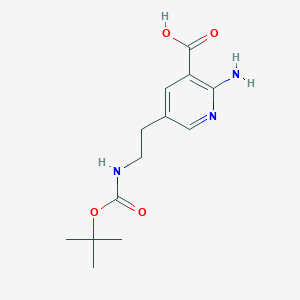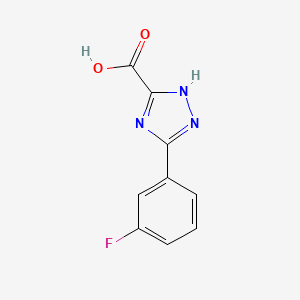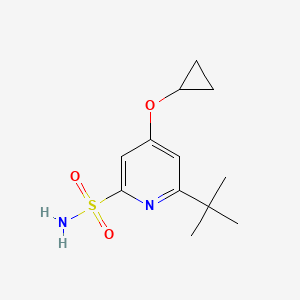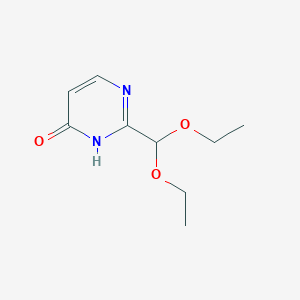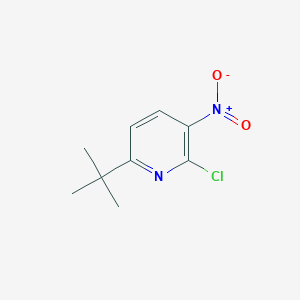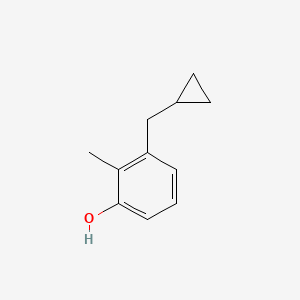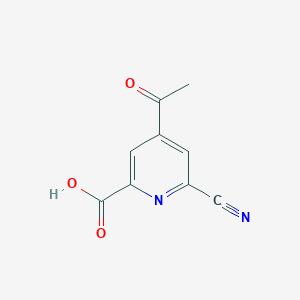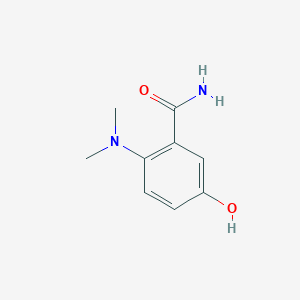
2-(Dimethylamino)-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-hydroxybenzamide typically involves the reaction of 5-hydroxybenzoic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 5-hydroxybenzoic acid and dimethylamine.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Procedure: The activated 5-hydroxybenzoic acid is then reacted with dimethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-hydroxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl benzoate: Similar structure but with an ester group instead of an amide.
5-Hydroxy-2-methoxybenzamide: Similar structure but with a methoxy group instead of a dimethylamino group.
2-(Diethylamino)-5-hydroxybenzamide: Similar structure but with a diethylamino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-5-hydroxybenzamide is unique due to the presence of both a dimethylamino group and a hydroxyl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(dimethylamino)-5-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(12)5-7(8)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
InChIキー |
IYBVFGUIETXMNH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


